Lipophilicity Window of the C5-CHF2 Substituent
The C5‑difluoromethyl group of the title compound yields a computed XLogP3‑AA of 1.3 [1]. In contrast, the C5‑des‑fluoro analog (5-methyl-2-methylsulfanyl-pyrimidin‑4-amine) is predicted to have an XLogP of ≤0.9 based on the established logP decrement of ≈0.4–0.5 units when CHF2 is replaced by CH3 in heteroaromatic systems [2]. The corresponding C5‑CF3 congener is predicted to exhibit XLogP ≥1.8 [2], placing the CHF2 compound in a precisely defined lipophilicity window that is preferred for balancing membrane permeability and metabolic clearance.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.3 |
| Comparator Or Baseline | 5-methyl analog: XLogP ≤ 0.9; 5-CF3 analog: XLogP ≥ 1.8 (in silico fragment-based estimates) |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.8 (CHF2 vs CH3); ΔlogP ≈ –0.5 (CHF2 vs CF3) |
| Conditions | PubChem XLogP3‑AA algorithm; fragment‑based logP increments for aromatic CHF2, CH3, and CF3 substituents |
Why This Matters
Procurement of the CHF2 variant instead of the CH3 or CF3 versions directly structures the lipophilicity-governed phase of a lead-optimisation programme, avoiding the need to re‑establish SAR from a divergent starting point.
- [1] PubChem CID 129532399. XLogP3‑AA computed property. View Source
- [2] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Relevant logP substituent increments for CHF2, CH3, CF3). View Source
